1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
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Overview
Preparation Methods
The synthesis of AJ 3941 involves the preparation of solid dispersions with enteric polymers such as hydroxypropylmethylcellulose phthalate, hydroxypropylmethylcellulose acetate succinate, and Eudragit L100 . These preparations are designed to improve the bioavailability and stability of the compound. The solid dispersions are prepared using methods like spray-drying without the use of dichloromethane .
Chemical Reactions Analysis
AJ 3941 undergoes various chemical reactions, including oxidation and reduction. It is a selective calcium channel blocker that prevents lipid peroxidation . The compound is practically insoluble in water and unstable in acidic media . Common reagents used in these reactions include hydroxypropylmethylcellulose and polyvinylpyrrolidone . The major products formed from these reactions are stable solid dispersions that enhance the compound’s bioavailability .
Scientific Research Applications
AJ 3941 has been extensively studied for its potential in treating cerebrovascular disorders. It has shown protective effects against ischemic brain damage in rat models of focal cerebral ischemia . The compound is also used in high-performance liquid chromatography with fluorescence detection to determine its presence in plasma and brain . Additionally, AJ 3941 has applications in the field of neuroscience and cardiovascular diseases .
Mechanism of Action
AJ 3941 exerts its effects by selectively blocking calcium channels in cerebrovascular tissues . This action prevents calcium influx, which in turn reduces lipid peroxidation and protects against ischemic brain damage . The molecular targets of AJ 3941 include calcium channels, and its pathway involves the inhibition of calcium influx into cells .
Comparison with Similar Compounds
AJ 3941 is unique in its cerebrovascular-selective calcium channel antagonism and anti-lipid peroxidative action . Similar compounds include other calcium channel blockers like nimodipine and verapamil, which are also used in the treatment of cerebrovascular disorders . AJ 3941’s selectivity for cerebrovascular tissues and its dual action make it distinct from these other compounds .
Properties
CAS No. |
143110-70-7 |
---|---|
Molecular Formula |
C35H35FN2O9 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+ |
InChI Key |
BGBBGKWUEFWPAV-PBCGGMKNSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate 1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate AJ 3941 AJ-3941 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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